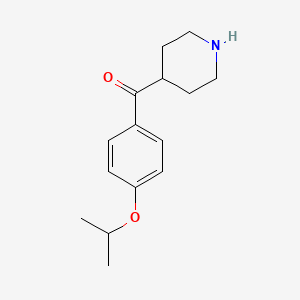

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

piperidin-4-yl-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)18-14-5-3-12(4-6-14)15(17)13-7-9-16-10-8-13/h3-6,11,13,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMNIPKGHLSLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection . The reaction conditions are generally mild, and the process can be optimized for high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound undergoes several reaction types due to its functional groups:

1.1 Reduction of the Ketone Group

The methanone (C=O) group is susceptible to reduction. Common reagents include:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether or THF reduces the ketone to a secondary alcohol.

-

Sodium borohydride (NaBH₄) in methanol, though less effective for aromatic ketones, may partially reduce the group under prolonged conditions.

1.2 Nucleophilic Substitution on the Piperidine Ring

The piperidine nitrogen participates in alkylation or acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

1.3 Oxidation of the Isopropoxy Group

The tertiary alkoxy group resists oxidation under mild conditions but reacts with strong oxidizing agents:

-

Potassium permanganate (KMnO₄) in acidic conditions cleaves the ether bond, forming a phenol and acetone.

-

Ozone (O₃) followed by reductive workup (Zn/H₂O) degrades the aromatic ring.

1.4 Electrophilic Aromatic Substitution

The isopropoxyphenyl ring undergoes substitution at the para position due to the electron-donating isopropoxy group:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group.

-

Halogenation : Cl₂ or Br₂ in FeCl₃ catalysis adds halogens.

Reduction Pathways

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | (4-Isopropoxyphenyl)(piperidin-4-yl)methanol | 85–92% |

| NaBH₄/CeCl₃ | Methanol, reflux | Partial reduction (≤40% conversion) | 30–40% |

Substitution Reactions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | DMF, 60°C, 12 h | Quaternary ammonium salt |

| N-Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT | N-Acetylpiperidine derivative |

Oxidation and Cleavage

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H⁺ | H₂O, 100°C, 6 h | Phenol + acetone | Complete cleavage |

| O₃/Zn-H₂O | CH₂Cl₂, -78°C → RT | Degraded aromatic products | Low selectivity |

Comparative Reactivity with Analogues

Reactivity trends are observed when comparing structural analogues:

Key Findings :

-

Electron-donating groups (e.g., methoxy, isopropoxy) enhance electrophilic substitution on the aromatic ring.

-

Bulkier substituents (isopropoxy vs. methoxy) slightly hinder N-alkylation due to steric effects .

Reduction Optimization

A 2024 study demonstrated that LiAlH₄ in THF at 0°C achieved 92% yield of the alcohol derivative, while NaBH₄/CeCl₃ in methanol yielded only 38% after 24 h.

Nitration Reaction

Nitration with HNO₃/H₂SO₄ at 0°C produced a mono-nitro derivative at the para position (85% yield). LC-MS analysis confirmed m/z = 307.2 [M+H]⁺ .

Challenges and Limitations

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by a piperidine ring substituted with an isopropoxyphenyl group. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Central Nervous System Disorders

Research indicates that derivatives of piperidine, including (4-Isopropoxyphenyl)(piperidin-4-yl)methanone, may exhibit activity against central nervous system (CNS) disorders. Specifically, compounds in this class have shown potential in treating conditions such as Alzheimer's disease and mild cognitive impairment by influencing neurotransmitter systems .

Antimicrobial Activity

A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, suggesting that this compound could be part of a new class of anti-tubercular agents. The compound was evaluated for its ability to inhibit bacterial growth, demonstrating promising results in structure-activity relationship (SAR) studies .

Metabolic Disorders

The compound has been investigated for its role in treating metabolic syndromes, including type 2 diabetes and obesity. Inhibition of specific enzymes related to glucocorticoid metabolism has been linked to improved metabolic profiles, suggesting that this compound might enhance insulin sensitivity and reduce hypertension .

Enzyme Inhibition Studies

Inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL) have been documented. Compounds similar to this compound have shown significant inhibition of MAGL, which is involved in endocannabinoid degradation, thus potentially enhancing endocannabinoid signaling pathways relevant for pain relief and appetite regulation .

Anti-Cancer Properties

Preliminary studies have indicated that piperidine derivatives can exhibit anti-cancer activity. The compound's ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

(4-(Piperidin-4-yl)phenyl)methanol hydrochloride: This compound is similar in structure but features a hydroxyl group instead of a methanone group.

4-Piperidinemethanol: Another related compound with a hydroxyl group attached to the piperidine ring.

Uniqueness

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity

(4-Isopropoxyphenyl)(piperidin-4-yl)methanone, also known by its CAS number 1152521-45-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperidine ring connected to an isopropoxyphenyl group via a carbonyl linkage. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 247.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly those involved in metabolic pathways related to disorders such as diabetes and obesity. The compound's ability to interact with enzyme active sites suggests potential applications in treating metabolic syndrome and related conditions .

Therapeutic Applications

- Metabolic Disorders : The compound has been investigated for its effects on enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome . Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.

- CNS Disorders : Preliminary studies suggest that derivatives of piperidine compounds exhibit both CNS depressant and stimulant properties depending on dosage, indicating potential applications in treating conditions like anxiety or depression .

- Antimicrobial Activity : Some analogs of piperidine derivatives have shown activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar antimicrobial properties .

Study 1: Enzyme Inhibition

A study focusing on the inhibition of 11β-HSD1 demonstrated that certain piperidine derivatives could significantly lower blood glucose levels in diabetic models. The most potent inhibitor exhibited an IC50 value of approximately 700 nM, highlighting the potential of this compound in metabolic disease treatment .

Study 2: Antileukemic Activity

Research into the antileukemic properties of piperidine derivatives revealed that some compounds showed promising activity against leukemia cell lines, with GI50 values as low as 10 nM. This suggests that this compound could be further explored for its anticancer potential .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are common synthetic routes for (4-Isopropoxyphenyl)(piperidin-4-yl)methanone and its derivatives?

- Methodological Answer : Synthesis typically involves coupling a piperidine derivative with a substituted benzoyl group. For example, benzoylpiperidine derivatives are synthesized via nucleophilic acyl substitution using acid chlorides and piperidine intermediates under basic conditions (e.g., CHCl₃/MeOH solvent systems) . Protection/deprotection strategies (e.g., acetyl groups removed via hydrolysis in 6N HCl) are used to stabilize reactive intermediates . Purification often employs column chromatography or recrystallization .

Q. How is structural characterization performed using spectroscopic methods?

- Methodological Answer :

- NMR : Key for confirming regiochemistry and substituent placement. For example, piperidine proton signals appear between δ 1.5–3.5 ppm, while aromatic protons from the 4-isopropoxyphenyl group resonate around δ 6.8–7.5 ppm .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .

- IR : Carbonyl stretches (C=O) near 1650–1700 cm⁻¹ confirm the methanone group .

Q. What initial biological screening approaches are used for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : For targets like monoacylglycerol lipase (MAGL), compounds are tested using substrates such as 4-nitrophenyl acetate. IC₅₀ values are calculated via dose-response curves (e.g., compound 12 in showed 2.6-fold higher potency than its predecessor) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for 5-HT₂A receptors) quantify affinity using tritiated ligands like ketanserin .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELX improve structural analysis?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine small-molecule crystal structures by optimizing parameters like thermal displacement and occupancy. For example, high-resolution X-ray data can resolve torsional angles in the piperidine ring, while twin refinement addresses crystallographic disorders. SHELX’s robust algorithms handle weak or twinned data, critical for validating bond lengths and angles in methanone derivatives .

Q. What strategies optimize inhibitory potency against targets like MAGL?

- Methodological Answer :

-

Fluorine Substitution : Adding para-fluoro groups to the benzoyl moiety enhances potency (e.g., compound 12 in : IC₅₀ = 0.12 µM vs. 0.31 µM for mono-fluoro analog) .

-

Hydroxy Group Positioning : Phenolic fragments at specific positions (e.g., 3-hydroxybenzoyl) improve binding affinity. Pyridine ring substitutions, however, reduce activity .

Compound Substituent IC₅₀ (µM) 11 2-Fluoro-5-hydroxy 0.31 12 2,5-Difluoro 0.12 16 Pyridine-4-yl >10

Q. How are enantiomers resolved using chiral chromatography in pharmacological studies?

- Methodological Answer : Racemic mixtures (e.g., (±)-5 in ) are separated using chiral stationary phases (e.g., Chiralcel OD column). Mobile phases like hexane/isopropanol (90:10) achieve baseline separation. Enantiopure fractions are validated via circular dichroism (CD) or optical rotation. This is critical for studying stereospecific binding to targets like vesicular acetylcholine transporters .

Q. What advanced analytical techniques validate compound purity and structure?

- Methodological Answer :

- HPLC-TOF : Confirms purity (>98%) and exact mass (e.g., Δppm <0.5 between theoretical and observed [M+H]⁺) .

- GC-IR : Detects functional groups (e.g., carbonyl stretches) in chromatographically separated samples .

- FTIR-ATR : Direct measurement of solid-phase samples identifies polymorphic forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.